7-beta-Hydroxylathyrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7-beta-Hydroxylathyrol can be synthesized through the regioselective oxidation of lathyrane diterpenoids. This process is catalyzed by microorganisms such as the fungi Mortierella ramanniana and Mucor circinelloides, as well as the actinomycete Nocardia iowensis . The reaction conditions typically involve the use of specific enzymes that facilitate the hydroxylation of lathyrane diterpenoids .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Euphorbia lathyris seeds. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-beta-Hydroxylathyrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Enzymes from microorganisms like Mortierella ramanniana and Mucor circinelloides.
Reducing Agents: Common reducing agents used in organic chemistry.
Solvents: DMSO, PEG300, and saline solutions are commonly used solvents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and acylated derivatives of this compound .
Scientific Research Applications
7-beta-Hydroxylathyrol has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Lathyrol: Another diterpenoid from Euphorbia lathyris with similar bioactive properties.
Euphorbia factor L3: A related compound with distinct structural differences.
Euphorbia factor L8: Another diterpenoid with unique functional groups.
Uniqueness
7-beta-Hydroxylathyrol is unique due to its specific hydroxylation pattern, which imparts distinct bioactive properties compared to other similar compounds .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
InChI |
InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6+/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |
InChI Key |
NVDZRSWQWPPKAI-XAFDDLNWSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O)O |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.